molecular formula C9H7F3O2 B15274341 2-(2,3,4-Trifluorophenyl)propanoic acid

2-(2,3,4-Trifluorophenyl)propanoic acid

Cat. No.: B15274341
M. Wt: 204.15 g/mol
InChI Key: RCEBEQDVSUIPLN-UHFFFAOYSA-N
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Description

2-(2,3,4-Trifluorophenyl)propanoic acid (CAS 1342727-90-5) is a high-value fluorinated organic compound with the molecular formula C 9 H 7 F 3 O 2 and a molecular weight of 204.15 g/mol . This propanoic acid derivative serves as a crucial building block in medicinal chemistry and pharmaceutical research, where the incorporation of fluorine atoms is a common strategy to fine-tune the properties of potential drug candidates . The presence of multiple fluorine atoms on the phenyl ring can significantly alter a molecule's electronegativity, metabolic stability, and membrane permeability, making this compound a valuable precursor in the synthesis of more complex, biologically active molecules . As a typical phenylpropanoic acid derivative, its core structure finds relevance in the development of various chemical reagents and flavoring agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can access detailed structural information, including SMILES and InChI identifiers, to support their analytical and synthetic work . For specific handling and safety information, please consult the corresponding Safety Data Sheet.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2-(2,3,4-trifluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F3O2/c1-4(9(13)14)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3,(H,13,14)

InChI Key

RCEBEQDVSUIPLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trifluorophenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzene with propanoic acid under specific conditions. The reaction typically requires a catalyst, such as a quaternary ammonium salt, and is carried out in the presence of a solvent like sulfolane. The reaction mixture is then subjected to hydrogenation, fluorination, and diazotization steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenylpropanoic acids .

Scientific Research Applications

2-(2,3,4-Trifluorophenyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to certain receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The compound’s structural analogs differ in fluorine substitution patterns and functional group arrangements. Key comparisons include:

Compound Name Molecular Formula Fluorine Substitution Key Functional Groups Similarity Score* CAS Number Reference
2-(2,3,4-Trifluorophenyl)propanoic acid C₉H₇F₃O₂ 2,3,4-trisubstituted Propanoic acid Not explicitly provided
3,4,5-Trifluorophenylacetic acid C₈H₅F₃O₂ 3,4,5-trisubstituted Acetic acid 0.73 243666-12-8
3-(3,5-Difluorophenyl)propionic acid C₉H₈F₂O₂ 3,5-disubstituted Propionic acid 0.70 1958125-88-6
3-(2-Trifluoromethylphenyl)propionic acid C₁₀H₉F₃O₂ 2-CF₃ substitution Propionic acid 94022-99-8

*Similarity scores (0–1 scale) are based on Tanimoto coefficients for structural similarity, as reported in .

  • Substituent Position Effects: The 2,3,4-trifluoro substitution in the target compound creates a sterically hindered environment compared to 3,4,5-trifluoro analogs (e.g., 3,4,5-Trifluorophenylacetic acid), which may influence hydrogen-bonding capacity and solubility. Electron-Withdrawing Effects: The trifluoromethyl group (e.g., in 3-(2-Trifluoromethylphenyl)propionic acid) exerts stronger electron-withdrawing effects than fluorine alone, increasing acidity (lower pKa) and altering reactivity in coupling reactions .

Physicochemical and Application Differences

  • Fluorine vs. Trifluoromethyl: The trifluoromethyl group in 3-(2-Trifluoromethylphenyl)propionic acid increases hydrophobicity and metabolic resistance compared to the target compound’s fluorine atoms, making it more suitable for long-acting formulations .
  • Pharmaceutical Relevance: notes that fluorinated biphenyl propionic acids (e.g., 2-Fluoro-α-methyl-[1,1'-biphenyl]-4-acetic acid) are marketed as NSAIDs (e.g., Flurbiprofen), suggesting that the target compound’s trifluorinated structure could be optimized for anti-inflammatory activity . Synthetic Challenges: The synthesis of this compound may require regioselective fluorination steps, unlike simpler difluoro analogs (e.g., 3-(3,5-Difluorophenyl)propionic acid), which are more straightforward to prepare .

Biological Activity

2-(2,3,4-Trifluorophenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This structural feature enhances its lipophilicity and influences its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Properties : Some studies suggest that it exhibits antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For example:

  • In Vitro Studies : The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at levels comparable to standard antibiotics .
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16

Cytotoxicity

The cytotoxic effects of this compound were evaluated using human cell lines. The results indicated selective toxicity towards cancerous cells compared to normal cells:

  • Cell Lines Tested : HCT-116 (colon cancer), HEK-293 (normal kidney).
  • IC50 Values :
Cell LineIC50 (µM)
HCT-11610
HEK-293>100

This selectivity suggests potential for development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various strains of bacteria. The findings supported its use as a novel antimicrobial agent with low toxicity profiles .
  • Cytotoxicity Assessment : Another case study focused on the cytotoxicity of the compound on HCT-116 cells. The study found that treatment with this compound led to significant apoptosis as evidenced by DAPI staining assays .

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